Ethyl trans-2-decenoate

説明

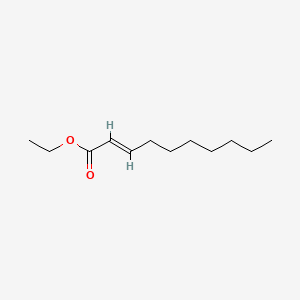

Structure

3D Structure

特性

IUPAC Name |

ethyl (E)-dec-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJARWZWODMTDR-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884377 | |

| Record name | 2-Decenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Fatty-waxy aroma specific to over-ripe pear | |

| Record name | Ethyl trans-2-decenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1792/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 135.00 °C. @ 20.00 mm Hg | |

| Record name | Ethyl 2-decenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | Ethyl trans-2-decenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1792/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.890 (20°) | |

| Record name | Ethyl trans-2-decenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1792/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-88-6, 37486-72-9 | |

| Record name | Ethyl trans-2-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-decenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-decenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037486729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-2-decenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-decenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-DECENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K05S6L5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-decenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural sources and occurrence of Ethyl trans-2-decenoate in plants.

An In-depth Technical Guide on the Natural Sources and Occurrence of Ethyl trans-2-decenoate in Plants

Introduction

This compound is an unsaturated fatty acid ethyl ester recognized for its characteristic fruity aroma, most notably that of pear peel.[1] As a volatile organic compound (VOC), it plays a significant role in the flavor and fragrance profile of several plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, summarizes quantitative data, details the experimental protocols for its analysis, and illustrates relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and natural product chemistry.

Natural Occurrence in Plants

This compound has been identified as a natural volatile constituent in a variety of fruits. Its presence is a key contributor to the characteristic aroma of many of these plants. The primary natural sources reported in the literature include:

-

Pears (Pyrus species): It is a significant aroma component, particularly in Bartlett pears, where it imparts a distinctive ripe pear note.[1][2][3][4]

-

Quince (Cydonia oblonga): This fruit is another prominent source of this compound.[2][4][5][6][7]

-

Apples (Malus domestica): The compound is found in fresh apples and contributes to their complex aroma profile.[2][3][4][8]

-

Grapes (Vitis species): It has been reported in Concord grapes and is also found in grape-derived products like pear brandy.[2][3][4][8]

-

Durian (Durio zibethinus): This tropical fruit also contains this compound as part of its volatile profile.[4]

-

Spineless Monkey Orange (Strychnos madagascariensis): The presence of this ester has also been noted in this fruit.[3][4]

The compound is often part of a complex mixture of esters, alcohols, and aldehydes that collectively define the fruit's unique scent.[9]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, ripeness stage, and environmental conditions. The following table summarizes available quantitative data from the cited literature.

| Plant Source | Cultivar/Variety | Plant Part | Concentration | Reference |

| Quince (Cydonia oblonga Mill.) | Not Specified | Fruit Oil | Trace | [5] |

| Grapes (Vitis species) | Catalan roxo | Skin | Present | [10] |

| Grapes (Vitis species) | Catalan roxo | Pulp | Traces | [10] |

Note: Comprehensive quantitative data for this compound across a wide range of plant sources is limited in the publicly available literature. The term "Present" or "Trace" indicates that the compound was identified, but a specific concentration was not reported in the accessible abstracts.

Biosynthesis of Ethyl Esters in Plants

While the specific biosynthetic pathway for this compound is not extensively detailed, it is understood to be derived from fatty acid metabolism. Volatile esters in fruits are generally synthesized from precursors originating from lipid and amino acid metabolism. The formation of ethyl esters involves the esterification of a carboxylic acid (in this case, trans-2-decenoic acid) with ethanol (B145695). The availability of ethanol often increases during fruit ripening, a process heavily regulated by the plant hormone ethylene. The biosynthesis of the acid moiety, trans-2-decenoic acid, likely proceeds through the lipoxygenase (LOX) pathway, which is responsible for the formation of many C6 and C9 aldehydes and alcohols from the breakdown of C18 unsaturated fatty acids like linoleic and linolenic acid.[9]

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices requires specialized techniques for extraction, separation, and identification. The most common methods are based on gas chromatography.[11][12]

Sample Preparation and Volatile Extraction

The primary challenge is to efficiently extract volatile compounds from the complex plant tissue without degradation or contamination.

-

Steam Distillation:

-

Principle: This method is used to isolate essential oils and other volatile compounds from solid or semi-solid plant material.

-

Protocol:

-

Fresh plant material (e.g., 20 kg of sliced fruit) is placed in a distillation apparatus.[7]

-

Steam is passed through the material, causing the volatile compounds to vaporize.

-

The vapor mixture (steam and volatiles) is then cooled in a condenser.

-

The resulting liquid, a mixture of water and the essential oil containing the volatiles, is collected.

-

The distillate is saturated with sodium chloride to reduce the solubility of the organic compounds and then extracted with an organic solvent like diethyl ether.[7]

-

The solvent is carefully evaporated to yield the concentrated essential oil.

-

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Principle: A solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a plant sample. Volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.[13]

-

Protocol:

-

A known quantity of homogenized plant material (e.g., fruit pulp) is placed in a sealed vial.

-

The vial is often heated to a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

The fiber is then retracted and immediately inserted into the hot injection port of a GC-MS system for desorption and analysis.

-

-

Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is the gold standard for separating and identifying volatile compounds.[11] The gas chromatograph separates the components of the volatile mixture based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the individual components, producing a unique mass spectrum for each, which acts as a "fingerprint" for identification.

-

Protocol:

-

Injection: The extracted volatiles (either as a liquid extract or via SPME desorption) are introduced into the GC inlet.

-

Separation: The compounds travel through a long, thin capillary column (e.g., DB-5, FFAP) housed in an oven. The oven temperature is gradually increased in a programmed manner to elute the compounds sequentially.

-

Detection and Identification: As each compound exits the column, it enters the mass spectrometer. It is ionized and fragmented. The resulting mass spectrum is compared to spectral libraries (e.g., NIST, Wiley) for identification. Retention time is also used as a confirmation parameter by comparing it to that of an authentic standard.[11]

-

Quantification: For quantitative analysis, an internal standard (a known amount of a compound not present in the sample) is added at the beginning of the extraction. The peak area of the target analyte (this compound) is compared to the peak area of the internal standard to calculate its concentration.

-

-

References

- 1. This compound CAS#: 7367-88-6 [chemicalbook.com]

- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 3. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 4. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Volatile components of quince fruit (Cydonia oblonga Mill.). | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-反-4-顺-癸二烯酸乙酯 natural, ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openpub.fmach.it [openpub.fmach.it]

- 11. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. The plant volatilome: methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl trans-2-decenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl trans-2-decenoate, a compound of interest in flavor, fragrance, and pharmaceutical research. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while this data is based on established principles of spectroscopy and analysis of similar compounds, a definitive analysis should always rely on experimentally acquired data from a pure sample.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 | dt | 1H | H-3 |

| ~5.8 | d | 1H | H-2 |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~2.2 | q | 2H | H-4 |

| ~1.4 | m | 2H | H-5 |

| ~1.3 | m | 6H | H-6, H-7, H-8 |

| ~1.2 | t | 3H | -OCH₂CH₃ |

| ~0.9 | t | 3H | H-10 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C-1 (C=O) |

| ~149 | C-3 |

| ~121 | C-2 |

| ~60 | -OCH₂CH₃ |

| ~32 | C-4 |

| ~31 | C-8 |

| ~29 | C-6, C-7 |

| ~28 | C-5 |

| ~22 | C-9 |

| ~14 | -OCH₂CH₃ & C-10 |

Table 3: IR Spectroscopic Data (Typical Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Strong | C-H (Alkyl) Stretch |

| ~1720 | Strong | C=O (Ester) Stretch |

| ~1650 | Medium | C=C (Alkene) Stretch |

| ~1260 | Strong | C-O (Ester) Stretch |

| ~980 | Medium | =C-H (trans-Alkene) Bend |

Table 4: Mass Spectrometry Data (Electron Ionization - Predicted Fragmentation)

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - OCH₂CH₃]⁺ |

| 125 | High | [M - COOCH₂CH₃]⁺ |

| 83 | High | McLafferty Rearrangement Product |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation and characterization of chemical compounds. The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube.[1] The solution must be homogeneous.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

Data Acquisition:

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.[1]

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[2][4]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) is recorded. This is necessary to subtract the absorbance of the background environment (e.g., CO₂, water vapor) and the sample holder itself.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument scans the mid-infrared region, typically from 4000 to 400 cm⁻¹.[4] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like esters.[5] This allows for separation from any impurities before mass analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.[6][7][8] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[6][7]

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. researchgate.net [researchgate.net]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. This compound | 7367-88-6 | Benchchem [benchchem.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

In-Depth Technical Guide: Biological Activity of Ethyl trans-2-decenoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-2-decenoate (ETD), a medium-chain fatty acid ester, and its derivatives are emerging as a class of bioactive molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of ETD and its analogs, with a focus on their neuroprotective, antimicrobial, and quorum sensing inhibitory properties. Detailed experimental protocols for key assays, quantitative activity data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound is a naturally occurring compound found in various fruits and is also used as a flavoring and fragrance agent. Beyond its sensory properties, recent scientific investigations have revealed its potential in diverse therapeutic areas. Notably, ETD has demonstrated neuroprotective effects in preclinical models of spinal cord injury and cerebral infarction.[1] This activity is primarily attributed to its ability to modulate key intracellular signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2] Furthermore, the broader class of decenoic acid derivatives has shown promise as antimicrobial and antifungal agents, suggesting a potential role for ETD derivatives in combating infectious diseases. This guide will delve into the scientific evidence supporting these biological activities, providing researchers and drug development professionals with a detailed understanding of the current landscape and future directions for the therapeutic application of these compounds.

Neuroprotective Activity

The most well-documented biological activity of this compound is its neuroprotective effect, observed in models of acute neuronal injury.

Mechanism of Action: Activation of the ERK1/2 Signaling Pathway

Studies have shown that this compound activates extracellular signal-regulated protein kinases 1 and 2 (ERK1/2).[2] The ERK1/2 signaling cascade is a critical pathway involved in neuronal survival, differentiation, and plasticity. Activation of this pathway is a known mechanism for the neuroprotective effects of various growth factors.[3]

dot

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

In Vivo Efficacy: Spinal Cord Injury and Cerebral Infarction Models

In a rat model of spinal cord injury, administration of this compound led to improved functional recovery and a decrease in lesion size.[2] Similarly, in a mouse model of cerebral infarction, treatment with this compound resulted in improved neurological function.[1] These findings highlight the potential of this compound as a therapeutic agent for acute neurodegenerative conditions.

Quantitative Data

Currently, specific EC50 values for ERK1/2 activation by this compound and detailed dose-response curves for its neuroprotective effects in vivo are not extensively reported in publicly available literature. The effective in vivo dose reported in a rat spinal cord injury model was 150 µg/kg body weight.[4] Further quantitative studies are required to fully characterize its potency and efficacy.

Antimicrobial and Antifungal Activity

While data on this compound itself is limited, its parent molecule, decanoic acid, and other derivatives have demonstrated antimicrobial and antifungal properties. This suggests that novel derivatives of this compound could be promising antimicrobial agents.

Structure-Activity Relationships

Studies on decanoic acid derivatives have indicated that modifications to the carboxylic acid head group and the alkyl chain can significantly influence antimicrobial activity. A Quantitative Structure-Activity Relationship (QSAR) study suggested that both electronic and steric factors play a role in the antibacterial and antifungal effects of these compounds.[5] In silico docking studies have pointed towards enzymes like β-lactamase and DNA gyrase as potential targets.[5]

Quantitative Data

The following table summarizes the antimicrobial activity of selected decanoic acid derivatives against various microorganisms. It is important to note that these are not direct derivatives of this compound but provide a basis for the potential antimicrobial profile of such compounds.

| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |

| Decanoic acid | Bacillus subtilis | Data not specified | [5] |

| Staphylococcus aureus | Data not specified | [5] | |

| Escherichia coli | Data not specified | [5] | |

| Candida albicans | Data not specified | [5] | |

| Aspergillus niger | Data not specified | [5] | |

| PMAP-23RI-Dec (Decanoic acid modified peptide) | Pseudomonas aeruginosa GIM1.551 | Not specified (inhibits biofilm) | [6] |

| Staphylococcus aureus ATCC25923 | Not specified (inhibits biofilm) | [6] |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Medium-chain fatty acids and their derivatives have been shown to interfere with QS signaling.

Mechanism of Action

Fatty acid signaling molecules can act as antagonists to the native autoinducer molecules, thereby disrupting the QS cascade. For instance, cis-2-decenoic acid has been shown to interfere with QS in Pseudomonas aeruginosa. This interference can lead to a reduction in the production of virulence factors and can also render persister cells, which are tolerant to antibiotics, more susceptible to treatment.[7]

dot

Caption: General mechanism of quorum sensing inhibition by fatty acid derivatives.

Quantitative Data

Quantitative data on the quorum sensing inhibitory activity of this compound and its specific derivatives is currently lacking in the literature. However, studies on related compounds like trans-cinnamaldehyde have shown significant reduction in the production of QS-controlled virulence factors such as proteases, elastase, and pyocyanin (B1662382) in P. aeruginosa.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound and its derivatives.

Western Blot for ERK1/2 Phosphorylation

This protocol is adapted from standard procedures for detecting protein phosphorylation.[5][9]

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in neuronal cells.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against t-ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK1/2 as a ratio to t-ERK1/2.

Caption: Logical workflow for the synthesis and screening of novel this compound derivatives.

Conclusion and Future Directions

This compound and its potential derivatives represent a promising class of compounds with diverse biological activities. The demonstrated neuroprotective effects, coupled with the potential for antimicrobial and quorum sensing inhibitory activities, warrant further investigation. Key future research directions should include:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives are needed to establish clear QSARs for each biological activity.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the neuroprotective and antimicrobial effects is crucial.

-

In Vivo Efficacy Studies: More extensive preclinical studies in relevant animal models are required to validate the therapeutic potential of these compounds for neurodegenerative diseases and infectious diseases.

-

Toxicology and Pharmacokinetic Studies: A thorough evaluation of the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is essential for their translation to the clinic.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives as a novel class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype in Response to Essential Oil from Melaleuca bracteata Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. All intrinsically active Erk1/2 mutants autophosphorylate threonine207/188, a plausible regulator of the TEY motif phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Odor and Flavor Profile of Ethyl trans-2-decenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-2-decenoate (CAS: 7367-88-6) is an unsaturated ethyl ester recognized for its significant contribution to the characteristic aroma and flavor of various fruits, most notably pears and apples.[1][2] Its unique sensory properties have led to its use as a flavoring agent in the food and beverage industry and as a fragrance component in consumer products.[3] This technical guide provides a comprehensive overview of the odor and flavor profile of this compound, including its physicochemical properties, detailed experimental protocols for sensory analysis, and an exploration of the potential biochemical signaling pathways involved in its perception.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a flavor compound is essential for its effective application and for research into its sensory perception.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 251 °C (lit.) | |

| Density | 0.88 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.445 (lit.) | |

| Flash Point | 91 °C (closed cup) | |

| FEMA Number | 3641 | |

| JECFA Number | 1814 | |

| CAS Number | 7367-88-6 |

Odor and Flavor Profile

The sensory characteristics of this compound are consistently described as fruity and complex. The following tables summarize the reported odor and flavor descriptors from various sources.

Odor Profile

| Odor Descriptor | Source Description |

| Fruity | A dominant and frequently cited characteristic.[3] |

| Green | Often described with nuances of unripe fruit.[2] |

| Waxy | A common descriptor, adding a layer of complexity.[2] |

| Pear | A primary and defining aroma note.[1] |

| Apple | Frequently associated with the scent of fresh apples.[2] |

| Citrus | Some sources note a subtle citrusy aspect. |

| Aldehydic | A descriptor indicating a slightly sharp, fatty-green quality.[2] |

| Herbal | A less common but noted herbaceous undertone.[2] |

| Unripe Melon | A specific green, fruity note.[2] |

| Metallic | An occasional, subtle metallic nuance.[2] |

Flavor Profile

The flavor of this compound is perceived through a combination of taste and retronasal olfaction, where volatile compounds travel from the oral cavity to the olfactory receptors in the nasal cavity.

| Flavor Descriptor | Concentration | Source Description |

| Pear | 10 ppm | A distinct and recognizable pear-like taste.[2] |

| Apple | 10 ppm | A clear apple flavor note.[2] |

| Green | 10 ppm | A fresh, green, and slightly unripe fruit taste.[2] |

| Waxy | 10 ppm | A textural and flavor note contributing to complexity.[2] |

| Fruity | 10 ppm | An overarching sweet and fruity character.[2] |

| Oily | Not specified | A fatty, oily mouthfeel and taste.[2] |

| Melon Rind | Not specified | A green, slightly bitter note reminiscent of melon rind.[2] |

| Earthy | Not specified | A subtle earthy undertone.[2] |

| Violet Leaf | Not specified | A green, slightly floral nuance.[2] |

| Bitter Orange Peel | Not specified | A zesty, slightly bitter citrus note.[2] |

Experimental Protocols for Sensory Analysis

The characterization of the odor and flavor profile of a compound like this compound involves a combination of instrumental and human sensory analysis techniques. The following sections outline detailed methodologies that can be adapted for its evaluation.

Sensory Panel Evaluation

A trained sensory panel is crucial for identifying and quantifying the specific aroma and flavor attributes of a compound.

Objective: To qualitatively and quantitatively describe the odor and flavor profile of this compound.

Panelist Selection and Training:

-

Recruit 10-15 individuals with no known taste or smell disorders.

-

Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of relevant aroma standards (e.g., ethyl acetate (B1210297) for "fruity," hexanal (B45976) for "green," and other representative esters and aldehydes).

-

Conduct training sessions where panelists develop a consensus vocabulary to describe the sensory attributes of various fruity esters, including this compound. Reference standards should be used to anchor the descriptors.

Sample Preparation:

-

Prepare a stock solution of this compound in a neutral solvent like ethanol (B145695) or propylene (B89431) glycol.

-

For odor analysis, prepare a series of dilutions in water or odorless mineral oil. Samples can be presented on blotters or in glass sniffing jars.

-

For flavor analysis, prepare dilutions in deionized, deodorized water or a simple sugar-acid solution to mimic a beverage matrix. A concentration of 10 ppm is a good starting point based on available data.[2]

Evaluation Procedure:

-

Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and ventilation.

-

For odor profiling, panelists will sniff the samples and rate the intensity of each agreed-upon descriptor on a labeled magnitude scale (e.g., 0-15).

-

For flavor profiling, panelists will taste the solutions, expectorate, and rinse with purified water between samples. They will then rate the intensity of the flavor descriptors on a similar scale.

-

Data from all panelists are collected and statistically analyzed (e.g., using analysis of variance - ANOVA) to determine the mean intensity ratings for each attribute.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory detection to identify odor-active compounds.

Objective: To identify the retention time and odor character of this compound in a complex mixture and to determine its odor activity value.

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

-

The GC effluent is split, typically 1:1, between the FID and the ODP.

-

A humidified air stream is supplied to the ODP to prevent nasal dehydration of the assessor.

Sample Preparation:

-

A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

For analysis in a food matrix (e.g., pear or apple juice), a solvent extraction or solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

GC-O Analysis:

-

A sample is injected into the GC.

-

A trained assessor sniffs the effluent from the ODP and records the time, duration, and a descriptor for each odor detected.

-

The data from the FID provides the retention time and concentration of the compound.

-

By correlating the assessor's perception with the FID data, the odor of a specific peak can be identified.

-

Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample extract and analyzing each dilution by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives the Flavor Dilution (FD) factor, which is an indication of the odor potency.

Signaling Pathways in Odor and Flavor Perception

The perception of the odor and flavor of this compound is initiated by the interaction of the molecule with specific receptors in the olfactory epithelium and on the tongue. While the specific receptors for this compound have not been definitively identified, the general mechanisms of olfactory and taste signal transduction are well-established.

Olfactory Signal Transduction

The odor of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

Mechanism:

-

Binding: this compound binds to a specific OR.

-

G-protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of Na⁺ and Ca²⁺ ions through the CNG channels depolarizes the neuron, generating an action potential that is transmitted to the brain.

Gustatory (Taste) and Retronasal Olfaction in Flavor Perception

The "flavor" of this compound is a multimodal perception arising from the integration of taste sensations from the tongue and retronasal olfaction. While this compound is not primarily a tastant in the traditional sense (sweet, sour, salty, bitter, umami), its fruity character is a dominant part of its flavor profile, perceived through the retronasal pathway. The sweet aspect of its fruity profile may interact with sweet taste receptors.

The perception of sweetness is mediated by the TAS1R2/TAS1R3 heterodimer, another type of GPCR.[4][5][6] It is plausible that the overall perception of this compound's flavor involves cross-modal interactions between the olfactory and gustatory systems in the brain.

Conclusion

This compound is a key aroma and flavor compound with a well-defined fruity, green, and waxy sensory profile. Its characterization relies on a combination of instrumental analysis, such as GC-O, and evaluation by trained sensory panels. The perception of its complex flavor is a result of the integration of olfactory and gustatory signals, initiated by the interaction of the molecule with G-protein coupled receptors. Further research to identify the specific olfactory receptors that bind to this compound will provide a more detailed understanding of its role in flavor perception and could open new avenues for flavor design and modulation in the food, beverage, and pharmaceutical industries.

References

- 1. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [perflavory.com]

- 2. ethyl (E)-2-decenoate [thegoodscentscompany.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synergic Effects in the Activation of the Sweet Receptor GPCR Heterodimer for Various Sweeteners Predicted Using Molecular Metadynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and degradation of Ethyl trans-2-decenoate.

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl trans-2-decenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key aroma compound found in fruits like pears and is widely utilized in the flavor, fragrance, and pharmaceutical industries.[1] Its chemical stability under various conditions, particularly temperature, is a critical factor for its application and shelf-life. This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of this compound. Due to a lack of specific experimental studies on this particular ester, this guide synthesizes information from research on structurally similar fatty acid esters to infer its thermal properties and degradation mechanisms. It also outlines the standard experimental protocols used to assess the thermal stability of such compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental chemical and physical properties of this compound is essential before delving into its thermal stability. These properties influence its behavior at elevated temperatures.

| Property | Value | Reference |

| CAS Number | 7367-88-6 | [1][2] |

| Molecular Formula | C12H22O2 | [1][2] |

| Molecular Weight | 198.30 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pear-like, waxy | [1][3] |

| Boiling Point | 251 °C (lit.) | [1] |

| Density | 0.88 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.445 (lit.) | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Predicted Thermal Stability and Degradation Profile

Onset of Degradation

The thermal degradation of fatty acid esters is influenced by factors such as chain length, degree of unsaturation, and the presence of oxygen. For unsaturated esters like this compound, the double bond can be a site for initial oxidative degradation, which may occur at lower temperatures than pyrolytic decomposition. Studies on similar fatty acid methyl and ethyl esters suggest that volatilization starts to occur between 150°C and 200°C under an inert atmosphere.[4] The actual decomposition is expected to initiate at significantly higher temperatures.

Potential Degradation Pathways

The degradation of this compound at elevated temperatures is likely to proceed through several pathways:

-

Oxidative Degradation: In the presence of air, the primary degradation pathway at lower temperatures would be oxidation. The allylic position to the double bond is particularly susceptible to radical attack, leading to the formation of hydroperoxides. These hydroperoxides can then decompose to form a variety of smaller, volatile compounds, including aldehydes, ketones, and shorter-chain esters.

-

Pyrolytic Degradation (Inert Atmosphere): At higher temperatures and in the absence of oxygen, pyrolysis will be the dominant degradation mechanism. For esters containing a β-hydrogen on the alkyl group, a primary pyrolytic pathway is a unimolecular elimination reaction (Ei) that proceeds through a six-membered ring transition state. In the case of this compound, this would lead to the formation of ethene and trans-2-decenoic acid.

Further decomposition of trans-2-decenoic acid could occur through decarboxylation to yield non-1-ene. Isomerization and cleavage of the hydrocarbon chain at high temperatures would likely produce a complex mixture of smaller hydrocarbons.

Below is a diagram illustrating the potential pyrolytic degradation pathway of this compound.

References

Solubility of Ethyl trans-2-decenoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-2-decenoate is an unsaturated fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound and related long-chain ethyl esters, along with detailed experimental protocols for solubility determination.

Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents qualitative and semi-quantitative data for structurally similar ethyl esters: ethyl octanoate (B1194180), ethyl decanoate (B1226879), and ethyl dodecanoate (B1226587). This information provides a strong predictive basis for the behavior of this compound. The general principle of "like dissolves like" suggests that as a relatively nonpolar ester, this compound will exhibit good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.

Data Presentation: Solubility of Structurally Similar Ethyl Esters

The following table summarizes the solubility of ethyl esters with similar chain lengths to this compound in a range of common organic solvents. This data is compiled from various sources and provides a comparative reference.

| Solvent Classification | Solvent | Ethyl Octanoate (C10) | Ethyl Decanoate (C12) | Ethyl Dodecanoate (C14) |

| Alcohols | Ethanol | Soluble[1][2] | Miscible[3][4] | Miscible[5] |

| Methanol | Soluble[1] | Soluble | Miscible | |

| Ethers | Diethyl Ether | Soluble[2] | Miscible[3][4] | Soluble[6] |

| Halogenated Solvents | Chloroform | Soluble[1][2] | Miscible[3][4] | Miscible[5] |

| Polar Aprotic Solvents | Propylene Glycol | Slightly Soluble[2] | Insoluble[4] | Insoluble |

| Aqueous Solvents | Water | 0.0701 mg/mL at 25 °C[7] | Insoluble[3][4] | Insoluble[5][6] |

| Glycerin | Insoluble[2] | Insoluble[4] | Insoluble |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatograph, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a visible excess of the solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the container to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

To further ensure complete separation of the excess solute, centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed vial. This step is critical to remove any remaining undissolved micro-droplets.

-

Record the weight of the collected filtrate.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the filtered sample using a calibrated analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethyl octanoate [chembk.com]

- 3. Ethyl decanoate ReagentPlus , = 99 110-38-3 [sigmaaldrich.com]

- 4. ethyl decanoate [chembk.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CAS 106-33-2: Ethyl dodecanoate | CymitQuimica [cymitquimica.com]

- 7. Ethyl octanoate | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Applications of Ethyl trans-2-decenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-2-decenoate (DAEE), a medium-chain fatty acid ester, is emerging as a molecule of significant interest beyond its traditional use in the flavor and fragrance industry. This technical guide provides an in-depth overview of the potential research applications of DAEE, with a particular focus on its promising neuroprotective properties. Preclinical studies have demonstrated its efficacy in promoting functional recovery after spinal cord injury and cerebral infarction, mediated through the activation of the ERK1/2 signaling pathway. This document summarizes the current state of knowledge, presents key quantitative data in a structured format, provides detailed experimental protocols from seminal studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound (CAS 7367-88-6) is an organic compound with the molecular formula C12H22O2.[1] While it has long been utilized for its fruity and waxy aroma in food and cosmetic products, recent scientific investigations have unveiled its potential as a bioactive molecule with therapeutic implications.[2][3] This guide consolidates the existing research to provide a comprehensive resource for scientists exploring the novel applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H22O2 | [1] |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, waxy, green | [4] |

| Boiling Point | 251 °C (lit.) | [1] |

| Density | 0.88 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.445 (lit.) | [1] |

| Solubility | Soluble in organic solvents |

Potential Research Applications

Neuroprotection and Neuroregeneration

The most compelling research application of this compound lies in its neuroprotective effects, demonstrated in preclinical models of central nervous system injury.

Research has indicated that this compound can facilitate functional recovery following spinal cord injury. A study by Hirakawa et al. (2010) demonstrated that administration of DAEE in a rat model of spinal cord hemisection led to improved locomotor function and a reduction in lesion size.[5][6] The therapeutic effect is attributed to the activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), which in turn enhances the expression of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2.[6]

In a mouse model of permanent middle cerebral artery occlusion (PMCAO), intraperitoneal administration of this compound significantly improved neurological deficits.[7] The study by Tanaka et al. (2012) showed that DAEE treatment enhanced the phosphorylation of ERK1/2 in the peri-infarct area, suggesting that it promotes the function of surviving neurons.[7]

Quantitative Data from Neuroprotection Studies

| Study | Model | Compound | Dosage | Key Findings | Reference |

| Hirakawa et al. (2010) | Rat spinal cord hemisection | This compound | 150 µg/kg | Improved functional recovery, decreased lesion size, increased ERK1/2 activation, enhanced Bcl-2 and BDNF expression. | [5][6] |

| Tanaka et al. (2012) | Mouse permanent middle cerebral artery occlusion | This compound | 100 µg/kg | Significantly restored motor paralysis, enhanced ERK1/2 phosphorylation in the peri-infarct area. | [7] |

Antimicrobial Activity

While extensive research is still required, preliminary investigations suggest that esters of decenoic acid may possess antimicrobial properties. Further studies are warranted to determine the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of pathogenic bacteria and fungi.

Insect Attractant (Kairomone)

It is important to distinguish this compound from a structurally similar compound, ethyl (2E, 4Z)-2,4-decadienoate, which is a well-documented kairomone for the codling moth (Cydia pomonella).[8][9] While one patent mentions "ethyl (2E)-2-decenoate" as a component of an attractant blend, the primary attractant identified in most studies is the decadienoate.[8] Further research is needed to definitively establish the role, if any, of this compound as an insect attractant.

Signaling Pathway: ERK1/2 Activation

The neuroprotective effects of this compound are primarily mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cell survival, proliferation, and differentiation.

Caption: Proposed signaling pathway for this compound (DAEE)-mediated neuroprotection.

Experimental Protocols

Laboratory Synthesis of this compound

A common method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction, which generally favors the formation of the (E)-isomer.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Protocol:

-

Ylide Generation: To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add octanal dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

In Vivo Neuroprotection Study: Cerebral Infarction Model

The following protocol is adapted from Tanaka et al. (2012).[7]

Caption: Experimental workflow for the cerebral infarction study.

Protocol:

-

Animal Model: Use male ddY mice (8 weeks old).

-

Surgical Procedure: Induce permanent middle cerebral artery occlusion (PMCAO) by electrocoagulation of the left middle cerebral artery.

-

Treatment: Prepare a stock solution of this compound in 0.5% Tween 80/saline.

-

Administer this compound (100 µg/kg body weight) or vehicle control via intraperitoneal (i.p.) injection at 0.5, 24, 48, and 72 hours post-PMCAO.

-

Neurological Assessment: Evaluate motor paralysis at 48, 72, and 96 hours post-PMCAO using a neurological deficit scoring system.

-

Biochemical Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue.

-

Perform Western blot analysis on brain homogenates to quantify the levels of phosphorylated ERK1/2.

-

Conduct immunohistochemical staining on brain sections to visualize the localization of phosphorylated ERK1/2.

Conclusion and Future Directions

This compound has demonstrated significant potential as a neuroprotective agent in preclinical models of spinal cord injury and stroke. Its mechanism of action via the ERK1/2 signaling pathway presents a promising avenue for the development of novel therapeutics for neurological disorders. Future research should focus on:

-

Elucidating the precise upstream molecular targets of this compound.

-

Conducting more extensive dose-response and pharmacokinetic studies.

-

Evaluating its efficacy in other models of neurodegeneration.

-

Systematically investigating its antimicrobial and potential insect kairomonal properties.

This technical guide provides a foundation for researchers to explore the multifaceted biological activities of this compound and to unlock its full therapeutic potential.

References

- 1. This compound CAS#: 7367-88-6 [chemicalbook.com]

- 2. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. ethyl (E)-2-decenoate [thegoodscentscompany.com]

- 5. Frontiers | Fatting the brain: a brief of recent research [frontiersin.org]

- 6. Fatting the brain: a brief of recent research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel 2-decenoic acid thioester ameliorates corticosterone-induced depression- and anxiety-like behaviors and normalizes reduced hippocampal signal transduction in treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6264939B1 - Bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]

- 9. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Discovery and History of Ethyl trans-2-decenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-2-decenoate, a significant contributor to the characteristic aroma of pears, has a history intertwined with the broader exploration of fruit volatiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical significance of this compound. It details its natural occurrence, sensory properties, and historical synthetic methodologies. Furthermore, this guide explores its reported role as a modulator of the extracellular signal-regulated kinase (ERK) 1/2 pathway, presenting a logical workflow for investigating such biochemical activities. All quantitative data are summarized in structured tables, and key experimental protocols are provided.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the pioneering work of flavor chemists in the mid-20th century who sought to unravel the complex mixture of volatile compounds responsible for the aroma of fruits. While the exact first identification is not pinpointed to a single publication, the extensive work on Bartlett pear volatiles by W. G. Jennings and his colleagues in the 1960s was instrumental in characterizing the key esters contributing to pear aroma.[1] Later studies focusing on the volatile composition of a commercial 'Bartlett' pear essence definitively identified Ethyl (E)-2-decenoate as a major component, constituting 20.5% of the essence. This confirmed its significance alongside the more widely known "pear ester," Ethyl (E,Z)-2,4-decadienoate.

This compound has been reported as a naturally occurring volatile compound in pears and pear brandy.[2] Its presence is a key factor in the authentic aroma profile of these products.

Table 1: Natural Occurrence of this compound

| Source | Reported Finding |

| Pear | Yes[2] |

| Pear Brandy | Yes[2] |

| Bartlett Pear Essence | Major Component (20.5%) |

Sensory Properties and Flavor Profile

This compound is characterized by a distinct fatty and waxy odor, with notes reminiscent of pear peel and over-ripe pear.[2] Its flavor profile at a concentration of 10 ppm is described as having pear, apple, and green notes with waxy, fruity nuances.[2] These sensory characteristics make it a valuable compound in the flavor and fragrance industry for creating and enhancing pear and other fruit-based aromas.

Table 2: Sensory Profile of this compound

| Concentration | Odor Description | Flavor Description |

| 100% | Fatty-waxy, pear peel, fruity over-ripe pear[2] | - |

| 10 ppm | - | Pear, apple, green with waxy, fruity nuances[2] |

Historical and Modern Synthesis

Plausible Historical Synthetic Approaches

Wittig Reaction: The Wittig reaction, discovered by Georg Wittig in 1954, would have been a primary method for the synthesis of this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the Horner-Wadsworth-Emmons reaction provides excellent stereoselectivity for the formation of (E)-alkenes. This method utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig reagent.

Detailed Experimental Protocols

The following are representative, detailed protocols for the synthesis of (E)-α,β-unsaturated esters, adaptable for the specific synthesis of this compound.

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the general procedure for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde and a stabilized phosphonium ylide.

-

Step 1: Preparation of the Phosphonium Ylide.

-

To a solution of triphenylphosphine (B44618) (1.1 eq) in an appropriate solvent (e.g., THF, DCM), add ethyl bromoacetate (B1195939) (1.0 eq).

-

Stir the mixture at room temperature or with gentle heating until the formation of the phosphonium salt is complete (typically monitored by TLC or disappearance of the starting materials).

-

Isolate the phosphonium salt by filtration and dry under vacuum.

-

Suspend the phosphonium salt in a suitable solvent (e.g., THF) and treat with a base (e.g., NaH, NaOEt) to generate the ylide.

-

-

Step 2: Reaction with Aldehyde.

-

To the solution of the ylide, add octanal (B89490) (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Protocol 2: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a general method for the stereoselective synthesis of (E)-α,β-unsaturated esters.

-

Step 1: Generation of the Phosphonate Carbanion.

-

To a solution of triethyl phosphonoacetate (1.0 eq) in an anhydrous solvent (e.g., THF, DME), add a strong base (e.g., NaH, LDA) at a low temperature (e.g., 0 °C or -78 °C).

-

Stir the mixture until the deprotonation is complete, forming the phosphonate carbanion.

-

-

Step 2: Reaction with Aldehyde.

-

Add octanal (1.0 eq) dropwise to the solution of the phosphonate carbanion at a controlled temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield predominantly Ethyl (E)-2-decenoate.

-

Biochemical Activity: Activation of ERK1/2 Signaling Pathway

Recent information from chemical suppliers has indicated that Ethyl 2-(E)-Decenoate, a derivative of medium-chain fatty acids, may have a role in cellular signaling. Specifically, it has been reported to activate extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) and has been associated with improved functional recovery and decreased lesion size in the context of spinal cord injury.[2] However, at the time of this writing, the primary research publication substantiating this specific claim for this compound has not been identified in a comprehensive literature search.

The ERK1/2 signaling pathway is a critical cascade involved in cell proliferation, differentiation, and survival. Its activation in the context of neuronal injury and repair is a significant area of research.

Logical Workflow for Investigating ERK1/2 Activation

To scientifically validate the claim of ERK1/2 activation by this compound, a structured experimental workflow would be necessary.

Caption: Experimental workflow for investigating ERK1/2 activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.3 g/mol |

| CAS Number | 7367-88-6 |

| Boiling Point | 251 °C (lit.)[2] |

| Density | 0.88 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.445 (lit.)[2] |

Conclusion

This compound, a key component of pear aroma, has a rich history rooted in the foundational studies of fruit volatiles. While its initial discovery is closely linked to the comprehensive analyses of pear essence in the mid-20th century, its synthesis has been achievable through classic organic reactions for decades. The potential for this molecule to influence significant cellular signaling pathways, such as the ERK1/2 cascade, opens up new avenues for research in neuroscience and drug development. Further investigation is warranted to rigorously validate and explore the therapeutic potential of this fascinating natural compound.

References

Methodological & Application

Application Note: Synthesis of Ethyl trans-2-decenoate via Wittig Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of ethyl trans-2-decenoate, an α,β-unsaturated ester, utilizing the Wittig reaction. The procedure employs the reaction between octanal (B89490) and a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide favors the formation of the thermodynamically more stable trans (E) isomer.[1] This application note includes comprehensive experimental procedures, quantitative data, and graphical representations of the workflow and reaction mechanism.

Introduction and Reaction Principle

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide.[2][3] The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (like the ester in this protocol), are less reactive and generally lead to the formation of the (E)-alkene as the major product.[1]

This protocol details the synthesis of this compound by reacting octanal with the commercially available and stable ylide, ethyl (triphenylphosphoranylidene)acetate.

Overall Reaction Scheme:

Figure 1. Wittig olefination of octanal with ethyl (triphenylphosphoranylidene)acetate to yield this compound.

Experimental Protocols

This section is divided into two parts: the preparation of the necessary Wittig reagent if not commercially sourced, and the Wittig reaction itself to synthesize the final product.